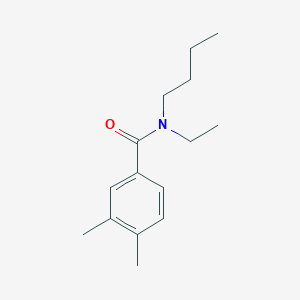
N-butyl-N-ethyl-3,4-dimethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-butyl-N-ethyl-3,4-dimethylbenzamide, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become one of the most effective and commonly used insect repellents worldwide. DEET is used in a variety of products, including sprays, lotions, and wipes, and is effective against a wide range of insects, including mosquitoes, ticks, and flies.
作用机制
N-butyl-N-ethyl-3,4-dimethylbenzamide works by interfering with the insect's ability to detect and locate its host. It does this by masking the scent of carbon dioxide and lactic acid, which are both produced by humans and animals and are attractive to insects. This compound also interferes with the insect's sense of taste and smell, making it difficult for the insect to locate its host.
Biochemical and Physiological Effects
This compound has been shown to have a low toxicity profile, with few adverse effects reported in humans. However, some studies have suggested that this compound may have potential neurotoxic effects, particularly with long-term exposure. This compound has also been shown to have an effect on the skin, causing irritation and dermatitis in some individuals.
实验室实验的优点和局限性
N-butyl-N-ethyl-3,4-dimethylbenzamide is a widely used insect repellent and has been extensively studied for its effectiveness against a variety of insects. It is relatively easy to synthesize and can be used in a laboratory setting to test the effectiveness of different insect repellents. However, this compound has limitations in terms of its potential neurotoxic effects and its potential to cause skin irritation and dermatitis in some individuals.
未来方向
There are several areas of future research for N-butyl-N-ethyl-3,4-dimethylbenzamide. One area of research is the development of new insect repellents that are more effective and have fewer adverse effects than this compound. Another area of research is the development of new formulations of this compound that are more effective against a wider range of insects. Finally, there is a need for further research into the potential neurotoxic effects of this compound and its long-term effects on human health.
In conclusion, this compound is a widely used insect repellent that has been extensively studied for its effectiveness against a variety of insects. It is relatively easy to synthesize and can be used in a laboratory setting to test the effectiveness of different insect repellents. However, this compound has limitations in terms of its potential neurotoxic effects and its potential to cause skin irritation and dermatitis in some individuals. There are several areas of future research for this compound, including the development of new insect repellents and the further study of its potential neurotoxic effects.
合成方法
N-butyl-N-ethyl-3,4-dimethylbenzamide is synthesized through a reaction between 3,4-dimethylbenzoyl chloride and N-butyl-N-ethylamine. The reaction takes place under anhydrous conditions and yields this compound as a colorless liquid. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
科学研究应用
N-butyl-N-ethyl-3,4-dimethylbenzamide has been extensively studied for its insect repellent properties. It is commonly used in field studies to test the effectiveness of different insect repellents against a variety of insects. This compound has also been studied for its potential use in controlling the spread of insect-borne diseases, such as malaria and dengue fever. In addition, this compound has been studied for its potential use as a topical treatment for scabies, a parasitic skin infection.
属性
IUPAC Name |
N-butyl-N-ethyl-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-5-7-10-16(6-2)15(17)14-9-8-12(3)13(4)11-14/h8-9,11H,5-7,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUOUJLGEZWKBFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)C(=O)C1=CC(=C(C=C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
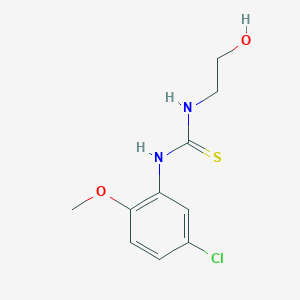
![2-({[3-(anilinocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4876071.png)
![methyl 3-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-7-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4876078.png)
![4-ethyl 2-methyl 3-methyl-5-{[5-(3-nitrophenyl)-2-furoyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B4876083.png)
![7-(2-methoxyethyl)-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4876090.png)
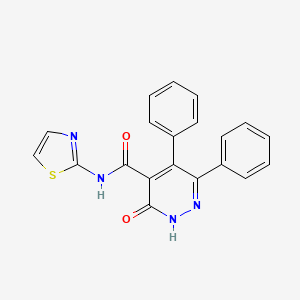
![N-[3-methoxy-4-(pentanoylamino)phenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4876098.png)

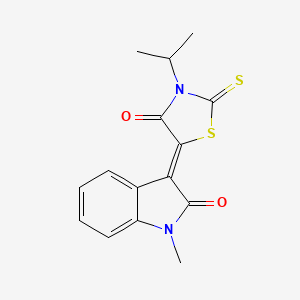
![N-[1-(aminocarbonyl)-2-(2-fluorophenyl)vinyl]benzamide](/img/structure/B4876125.png)
![N-(5-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)methanesulfonamide](/img/structure/B4876128.png)
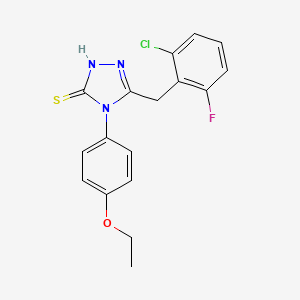
![N-[4-(4-chlorophenyl)-5-propyl-1,3-thiazol-2-yl]-N-(4-methylphenyl)propanamide](/img/structure/B4876164.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-2-pyridinamine](/img/structure/B4876169.png)
